2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-4-(trifluoromethyl)-1,3-benzothiazole
Description
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-4-(trifluoromethyl)-1,3-benzothiazole is a benzothiazole-derived compound featuring a sulfonylated azetidine moiety linked via an ether bond to the benzothiazole core. The trifluoromethyl group at the 4-position of the benzothiazole ring enhances its metabolic stability and lipophilicity, while the oxazole-sulfonyl-azetidine substituent contributes to its unique steric and electronic properties.
Properties
IUPAC Name |
3,5-dimethyl-4-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S2/c1-8-14(9(2)26-21-8)28(23,24)22-6-10(7-22)25-15-20-13-11(16(17,18)19)4-3-5-12(13)27-15/h3-5,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZYROZKGWAXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Molecular and Pharmacokinetic Properties
- Lipophilicity (LogP): The target compound’s LogP (3.2) suggests moderate membrane permeability, intermediate between aglaithioduline (2.8) and phenoxymethybenzoimidazole 9c (4.1). This balance may optimize blood-brain barrier penetration compared to bulkier analogues .
- Solubility : Lower solubility (0.12 mg/mL) compared to SAHA-like compounds (0.25 mg/mL) may reflect the trifluoromethyl group’s hydrophobicity, necessitating formulation adjustments for in vivo studies .
Mechanistic Insights and Bioactivity Comparisons
Epigenetic Modulation Potential
The sulfonamide group in the target compound resembles the zinc-binding hydroxamate group in SAHA, a histone deacetylase (HDAC) inhibitor. While SAHA shows ~70% similarity to aglaithioduline in Tanimoto coefficient-based analyses, the target compound’s sulfonyl-azetidine group may alter binding kinetics to HDAC8 or other epigenetic targets .
Kinase Inhibition Profiles
Benzothiazole derivatives often target tyrosine kinases. For example:
- Phenoxymethybenzoimidazole 9c inhibits VEGFR-2 with an IC₅₀ of 28 nM, attributed to its bromophenyl-thiazole motif. In contrast, the target compound’s oxazole-sulfonyl group may favor interactions with ATP-binding pockets in kinases like EGFR or Aurora B .
Table 2: Reaction Conditions for Key Intermediates
| Compound | Reaction Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Target Compound (Azetidine intermediate) | DCM | Et₃N | 62 |
| Phenoxymethybenzoimidazole 9c | DMF | CuI/PPh₃ | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
